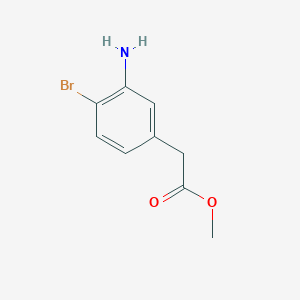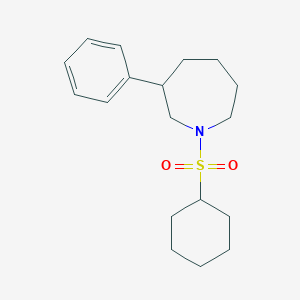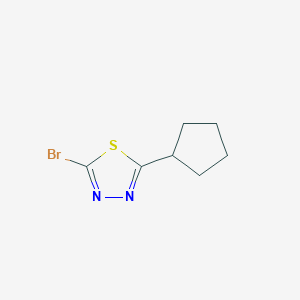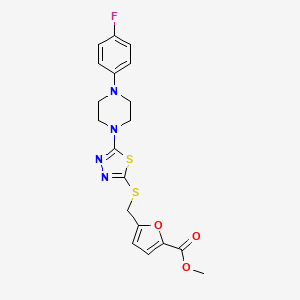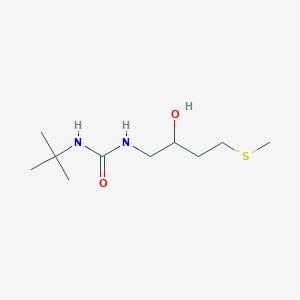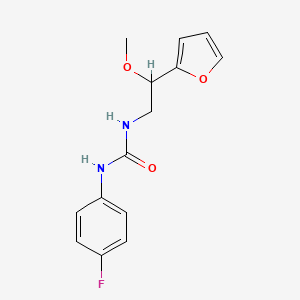
1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea” is a urea derivative that contains a fluorophenyl group, a furanyl group, and a methoxyethyl group. Urea derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amine derived from 4-fluorophenyl with a carbonyl compound derived from 2-(furan-2-yl)-2-methoxyethyl. The exact synthesis route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea functional group, a fluorophenyl group, a furanyl group, and a methoxyethyl group. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The urea group might undergo hydrolysis under certain conditions . The fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds synthesized from 2-(4-fluoro-phenylamino)-methylphenol, closely related to 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, have shown significant antimicrobial properties (Haranath et al., 2007).
- Chemical Synthesis for Biological Evaluation : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, including this compound, have been synthesized and evaluated for biological activity, showing potential in antiproliferative screening against cancer cell lines (Perković et al., 2016).
Pharmacological Potentials
- Role in Inhibition of Soluble Epoxide Hydrolase : Research indicates that fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition, suggesting a potential pharmacological application for this compound in this regard (Burmistrov et al., 2019).
Crystal Structure and Synthesis
- Crystal Structure Analysis : The analysis of crystal structures of related fluoroaromatic ureas provides insights into their molecular configurations, potentially informing the research and development of drugs and other chemicals (Jeon et al., 2014).
Novel Synthesis Methods
- Novel Synthesis Approaches : Studies have explored new methods for synthesizing compounds structurally similar to this compound, contributing to the development of more efficient and versatile synthetic pathways (Sarantou & Varvounis, 2022).
Molecular Imaging and Drug Design
- Application in Molecular Imaging : The structure of compounds like this compound has been used in the design and development of PET biomarkers for molecular imaging, particularly in the context of angiogenic processes (Ilovich et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-13(12-3-2-8-20-12)9-16-14(18)17-11-6-4-10(15)5-7-11/h2-8,13H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNFOFQWLRDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=C(C=C1)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)
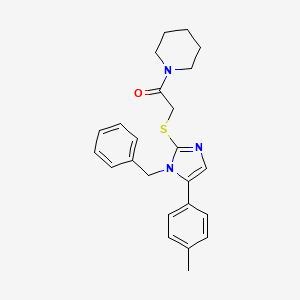

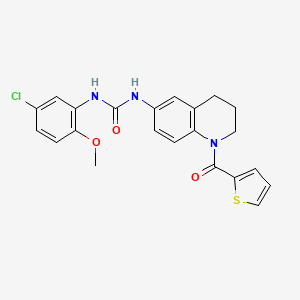
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)

